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molecular formula C8H11NO2 B1582547 ethyl 4-methyl-1H-pyrrole-2-carboxylate CAS No. 40611-85-6

ethyl 4-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1582547
M. Wt: 153.18 g/mol
InChI Key: RWFKYBVNHRKZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302988B2

Procedure details

Trifluoromethanesulfonyl chloride (40.7 mL, 381.67 mmol) was added to the argon degassed solution of ethyl-4-methyl-1H-pyrrole-2-carboxylate (40 g, 254.45 mmol), K2HPO4 (132.9 g, 763.35 mmol), dichlorotris(1,10-phenanthroline) ruthenium (II) hydrate (3.6 g, 5.08 mmol) in acetonitrile. The reaction mixture was stirred for 6 d at room temperature adjacent to a fluorescent light bulb (23 W). The reaction mixture was diluted with EtOAc and H2O. The aqueous layer was extracted with EtOAc (2×700 mL). Combined organic layer was dried over anhydrous Na2SO4, concentrated under reduced pressure to yield crude mass which was then purified by column chromatography (100-200 mesh Silica gel; 20% ethyl acetate/hexane; Rff-value 0.7) to afford title compound (25 g, 71.13% yield, white color solid).
Quantity
40.7 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
K2HPO4
Quantity
132.9 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorotris(1,10-phenanthroline) ruthenium (II) hydrate
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
71.13%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])S(Cl)(=O)=O.[CH2:9]([O:11][C:12]([C:14]1[NH:15][CH:16]=[C:17]([CH3:19])[CH:18]=1)=[O:13])[CH3:10].OP([O-])([O-])=O.[K+].[K+]>C(#N)C.CCOC(C)=O.O>[CH3:19][C:17]1[CH:18]=[C:14]([C:12]([O:11][CH2:9][CH3:10])=[O:13])[NH:15][C:16]=1[C:2]([F:8])([F:7])[F:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
40.7 mL
Type
reactant
Smiles
FC(S(=O)(=O)Cl)(F)F
Name
Quantity
40 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC=C(C1)C
Name
K2HPO4
Quantity
132.9 g
Type
reactant
Smiles
OP(=O)([O-])[O-].[K+].[K+]
Name
dichlorotris(1,10-phenanthroline) ruthenium (II) hydrate
Quantity
3.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 6 d at room temperature adjacent to a fluorescent light bulb (23 W)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×700 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield crude mass which
CUSTOM
Type
CUSTOM
Details
was then purified by column chromatography (100-200 mesh Silica gel; 20% ethyl acetate/hexane; Rff-value 0.7)

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
CC=1C=C(NC1C(F)(F)F)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 71.13%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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